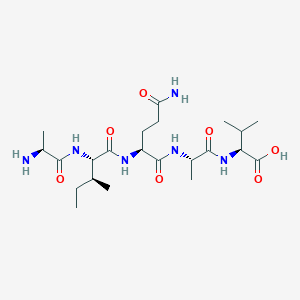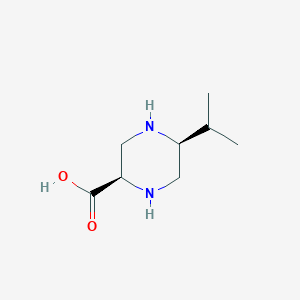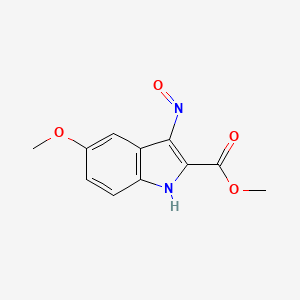
2-Ethyl-3,5-dimethoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,5-dimethoxypyrazine is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources such as bell peppers and certain wines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5-dimethoxypyrazine can be synthesized through several methods. One common approach involves the condensation of 2,3-pentanedione with aminoacetone under acidic conditions, followed by methylation using dimethyl sulfate . Another method includes the cyclization of appropriate precursors in the presence of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,5-dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and dihydropyrazine derivatives .
Scientific Research Applications
2-Ethyl-3,5-dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-Ethyl-3,5-dimethoxypyrazine exerts its effects involves interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of neural responses that result in alarm behavior . In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- 2-Ethyl-3,5-dimethylpyrazine
- 2-Ethyl-3,6-dimethylpyrazine
- 2,3-Dimethoxypyrazine
Comparison: 2-Ethyl-3,5-dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Ethyl-3,5-dimethylpyrazine, it has methoxy groups instead of methyl groups, resulting in different reactivity and aroma profiles .
Properties
CAS No. |
824969-39-3 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethoxypyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-8(12-3)10-7(11-2)5-9-6/h5H,4H2,1-3H3 |
InChI Key |
NRNMCIVGDGFCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)


![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
